2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one
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Overview
Description
Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . This compound is characterized by the presence of a pyrrolidine ring substituted with an amino group and a methoxymethyl group, making it a valuable scaffold in drug discovery and development .
Preparation Methods
The synthesis of 2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one can be achieved through various synthetic routes. One common method involves the condensation of 1-pyrrolidinamine with a suitable carbonyl compound, followed by reduction to yield the desired product . The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted and oxidized derivatives of the original compound .
Scientific Research Applications
2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to bind to various biological receptors, modulating their activity . This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A structural feature recurrent in antitumor agents.
Pyrrolidine-2,5-diones: Known for their biological activity and use in medicinal chemistry.
Prolinol: Another pyrrolidine derivative with significant biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives .
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C11H22N2O2/c1-8(2)10(12)11(14)13-6-4-5-9(13)7-15-3/h8-10H,4-7,12H2,1-3H3/t9-,10?/m0/s1 |
InChI Key |
PBHXFQGVMCWVKG-RGURZIINSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N1CCC[C@H]1COC)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1COC)N |
Origin of Product |
United States |
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